molecular formula C8H8N2O4 B1613144 5-Amino-4-methyl-2-nitrobenzoic acid CAS No. 204254-63-7

5-Amino-4-methyl-2-nitrobenzoic acid

Cat. No.: B1613144
CAS No.: 204254-63-7
M. Wt: 196.16 g/mol
InChI Key: XWONHRIVUKCQFF-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-2-nitrobenzoic acid: is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, characterized by the presence of an amino group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-methyl-2-nitrobenzoic acid typically involves nitration and amination reactions. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group using suitable reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group in 5-Amino-4-methyl-2-nitrobenzoic acid can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The compound can undergo electrophilic substitution reactions, where the amino and nitro groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Iron powder in the presence of hydrochloric acid is commonly used for the reduction of the nitro group.

    Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under controlled conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of halogenated or sulfonated derivatives of this compound.

Scientific Research Applications

Chemistry: 5-Amino-4-methyl-2-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme interactions and metabolic pathways involving aromatic amino acids.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its structural features allow for the design of molecules that can interact with specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including corrosion inhibitors and polymer additives. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-2-nitrobenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or receptors involved in inflammatory or infectious processes. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

    4-Amino-2-methoxy-5-nitrobenzoic acid: Similar structure but with a methoxy group instead of a methyl group.

    5-Amino-2-nitrobenzoic acid: Lacks the methyl group present in 5-Amino-4-methyl-2-nitrobenzoic acid.

    2-Methyl-4-nitrobenzoic acid: Lacks the amino group present in this compound.

Uniqueness: this compound is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with a methyl group. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

5-amino-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWONHRIVUKCQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628573
Record name 5-Amino-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204254-63-7
Record name 5-Amino-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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